molecular formula C6H5F2NO3S B13287695 2,2-Difluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid

2,2-Difluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid

Cat. No.: B13287695
M. Wt: 209.17 g/mol
InChI Key: BFSXQJCUAMCCQA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the thiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid typically involves the introduction of fluorine atoms and the methoxy group into the thiazole ring. One common method involves the reaction of 3-methoxy-1,2-thiazole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(3-methoxy-1,2-thiazol-4-yl)acetic acid
  • 2,2-Difluoro-2-(3-methoxy-1,2-thiazol-6-yl)acetic acid

Comparison: Compared to its analogs, 2,2-Difluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid is unique due to the specific positioning of the methoxy group and fluorine atoms. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H5F2NO3S

Molecular Weight

209.17 g/mol

IUPAC Name

2,2-difluoro-2-(3-methoxy-1,2-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H5F2NO3S/c1-12-4-2-3(13-9-4)6(7,8)5(10)11/h2H,1H3,(H,10,11)

InChI Key

BFSXQJCUAMCCQA-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C(C(=O)O)(F)F

Origin of Product

United States

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